HEXANE

Catalog No.
S577904
CAS No.
110-54-3
M.F
C6H14
M. Wt
86.18 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
HEXANE

CAS Number

110-54-3

Product Name

HEXANE

IUPAC Name

hexane

Molecular Formula

C6H14

Molecular Weight

86.18 g/mol

InChI

InChI=1S/C6H14/c1-3-5-6-4-2/h3-6H2,1-2H3

InChI Key

VLKZOEOYAKHREP-UHFFFAOYSA-N

SMILES

CCCCCC

solubility

less than 1 mg/mL at 61.7° F (NTP, 1992)
1.10e-04 M
0.0095 mg/mL at 25 °C
In water, 9.5 mg/L at 25 °C
9.5 to 13 mg/L at 20 °C in distilled water, 75.5 mg/L at 20 °C in salt water
Very soluble in ethanol; soluble in ethyl ether, chloroform
Miscible with alcohol, chloroform, and ether
Solubility in water, g/100ml at 20 °C: 0.0013
0.002%

Synonyms

n-hexane, n-hexane, 1-(13)C-labeled cpd, n-hexane, 2-(13)C-labeled cpd, n-hexane, 3-(13)C-labeled cpd

Canonical SMILES

CCCCCC

The exact mass of the compound Hexane is unknown and the complexity rating of the compound is unknown. The solubility of this chemical has been described as less than 1 mg/ml at 61.7° f (ntp, 1992)1.10e-04 m0.0095 mg/ml at 25 °cin water, 9.5 mg/l at 25 °c9.5 to 13 mg/l at 20 °c in distilled water, 75.5 mg/l at 20 °c in salt watervery soluble in ethanol; soluble in ethyl ether, chloroformmiscible with alcohol, chloroform, and ether0.0095 mg/ml at 25 °csolubility in water, g/100ml at 20 °c: 0.00130.002%. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 68472. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Organic Chemicals - Hydrocarbons - Hydrocarbons, Acyclic - Alkanes - Hexanes - Supplementary Records. It belongs to the ontological category of alkane in the ChEBI Ontology tree. The United Nations designated GHS hazard class pictogram is Flammable;Irritant;Health Hazard;Environmental Hazard, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.Use and application categories indicated by third-party sources: Chemical Classes -> Hydrocarbons (contain hydrogen and carbon atoms), Volatile organic compounds. However, this does not mean our product can be used or applied in the same or a similar way.

n-Hexane (CAS 110-54-3) is a highly volatile, unbranched aliphatic hydrocarbon with a precise boiling point of 68.7 °C and a low dielectric constant of 1.89[1]. In industrial and laboratory procurement, high-purity n-hexane is prioritized over generic hydrocarbon mixtures due to its predictable evaporation kinetics, exact polarity index, and exceptional non-polar solvation capacity [2]. These baseline properties make it the definitive standard for temperature-sensitive lipid extractions, normal-phase high-performance liquid chromatography (HPLC), and standardized environmental gravimetric assays where solvent consistency directly dictates product yield and analytical reproducibility.

Substituting high-purity n-hexane with cheaper 'mixed hexanes' or petroleum ether introduces critical batch-to-batch variability that compromises both process control and analytical accuracy . Petroleum ether is a variable mixture of C5-C7 alkanes with broad boiling ranges (e.g., 30–60 °C or 60–80 °C), leading to unpredictable solvent recovery rates and inconsistent extraction thermodynamics . In analytical workflows, isomeric impurities in mixed hexanes alter the bulk polarity, causing retention time drift in normal-phase HPLC, while trace aromatics elevate the UV cutoff, obscuring analyte signals [1]. Furthermore, substituting with heavier homologs like heptane increases the boiling point to 98.4 °C, requiring higher desolventization temperatures that can thermally degrade sensitive botanical extracts and lipids [1].

Chromatographic Baseline Stability: UV Cutoff vs. Petroleum Ether

In normal-phase HPLC and UV-Vis spectroscopy, solvent transparency is critical for detecting low-concentration analytes. High-purity n-hexane provides a strict UV cutoff of 195 nm . In contrast, petroleum ether and technical-grade mixed hexanes frequently contain trace conjugated or aromatic impurities that push their UV cutoff to 210–220 nm . This 15–25 nm difference means n-hexane allows for the unobstructed detection of double bonds and other chromophores that absorb in the deep UV region, whereas generic mixtures produce high background noise and baseline drift.

Evidence DimensionUV Cutoff Wavelength
Target Compound Datan-Hexane: 195 nm
Comparator Or BaselinePetroleum ether / Technical hexanes: 210–220 nm
Quantified Difference15–25 nm lower UV cutoff for n-hexane
Conditions1 cm path length cell, UV-Vis spectrophotometry

Procurement of HPLC-grade n-hexane is mandatory for validated spectroscopic methods requiring deep-UV detection without solvent interference.

Desolventization Thermal Load: n-Hexane vs. Heptane

For the extraction of temperature-sensitive lipids, essential oils, and phytosterols, the energy required to strip the solvent post-extraction is a major process constraint. n-Hexane has a precise boiling point of 68.7 °C [1]. Its closest less-toxic homolog, n-heptane, has a significantly higher boiling point of 98.4 °C [1]. Substituting n-hexane with heptane requires raising the desolventization temperature by nearly 30 °C. This increased thermal load not only drives up energy costs during large-scale solvent recovery but also significantly increases the risk of thermally degrading delicate target compounds during the concentration phase.

Evidence DimensionBoiling Point / Desolventization Temperature
Target Compound Datan-Hexane: 68.7 °C
Comparator Or Baselinen-Heptane: 98.4 °C
Quantified Difference29.7 °C lower boiling point for n-hexane
ConditionsStandard atmospheric pressure (1 atm) solvent stripping

Buyers extracting thermo-labile compounds must select n-hexane to ensure complete solvent recovery at lower temperatures, preserving product integrity.

Regulatory Assay Compliance: EPA Method 1664 Gravimetric Baselines

In environmental testing for Oil and Grease (HEM), solvent purity directly impacts the gravimetric baseline. EPA Method 1664 explicitly mandates the use of n-hexane (minimum 85% purity, ≥99.0% saturated C6 isomers) with an evaporation residue of less than 1 mg/L [1]. Alternative solvents like petroleum ether or previously used Freon-113 are prohibited because variable compositions lead to inconsistent evaporation rates and unacceptably high non-volatile residues, which artificially inflate the reported mass of the extract [1].

Evidence DimensionEvaporation Residue and Method Compliance
Target Compound Datan-Hexane: <1 mg/L residue, EPA approved
Comparator Or BaselinePetroleum ether / Freon-113: Variable residue, EPA prohibited
Quantified DifferenceStrict compliance with <1 mg/L non-volatile residue limit
ConditionsEPA Method 1664 Oil and Grease extraction

Environmental laboratories must procure compliant n-hexane to meet strict regulatory validation criteria that generic hydrocarbon mixtures cannot satisfy.

Normal-Phase High-Performance Liquid Chromatography (HPLC)

Due to its low UV cutoff (195 nm) and precisely defined polarity index, high-purity n-hexane is the optimal mobile phase for normal-phase HPLC . It provides highly reproducible retention times and stable baselines for the separation of non-polar compounds, such as tocopherols, steroids, and lipid isomers, outperforming mixed hexanes that cause retention drift.

Temperature-Sensitive Botanical and Lipid Extraction

n-Hexane is the preferred industrial and laboratory solvent for extracting edible oils, fragrances, and phytosterols [1]. Its boiling point of 68.7 °C allows for efficient, low-temperature desolventization compared to heptane, ensuring high extraction yields while preventing the thermal degradation of delicate active pharmaceutical ingredients (APIs) and volatile terpenes.

Standardized Environmental Gravimetric Assays

For the quantification of extractable materials in water and wastewater, n-hexane is strictly required by EPA Method 1664 [2]. Its ultra-low non-volatile residue (<1 mg/L) ensures that the final gravimetric measurements of oil and grease are accurate and free from the background mass inflation caused by lower-grade petroleum ether mixtures.

Physical Description

N-hexane is a clear colorless liquids with a petroleum-like odor. Flash points -9°F. Less dense than water and insoluble in water. Vapors heavier than air. Used as a solvent, paint thinner, and chemical reaction medium.
GasVapor; Liquid; OtherSolid
GasVapor; Liquid
Liquid
VOLATILE COLOURLESS LIQUID WITH CHARACTERISTIC ODOUR.
Colorless liquid with a gasoline-like odor.

Color/Form

Liquid
Colorless, very volatile liquid

XLogP3

3.9

Boiling Point

156 °F at 760 mm Hg (NTP, 1992)
68.7 °C
68.73 °C
69 °C
156°F

Flash Point

-9.4 °F (NTP, 1992)
-7 °F (-22 °C) (Closed cup)
-22 °C c.c.
-7°F

Vapor Density

2.97 (NTP, 1992) (Relative to Air)
2.97 (Air = 1)
Relative vapor density (air = 1): 3.0
2.97

Density

0.659 at 68 °F (USCG, 1999)
d254 0.66
0.6606 g/cu cm at 25 °C
Relative density (water = 1): 0.7
0.66

LogP

3.9 (LogP)
3.90
log Kow = 3.90
3.9

Odor

Gasoline-like odo

Melting Point

-139 °F (NTP, 1992)
-95.3 °C
Fp -93.5 °
-95.35 °C
-93.5°C
-95 °C
-219°F

UNII

2DDG612ED8

GHS Hazard Statements

H225: Highly Flammable liquid and vapor [Danger Flammable liquids];
H304: May be fatal if swallowed and enters airways [Danger Aspiration hazard];
H315: Causes skin irritation [Warning Skin corrosion/irritation];
H336: May cause drowsiness or dizziness [Warning Specific target organ toxicity, single exposure;
Narcotic effects];
H361f ***: Suspected of damaging fertility [Warning Reproductive toxicity];
H373 **: Causes damage to organs through prolonged or repeated exposure [Warning Specific target organ toxicity, repeated exposure];
H411: Toxic to aquatic life with long lasting effects [Hazardous to the aquatic environment, long-term hazard]

Mechanism of Action

N-hexane ... causes peripheral polyneuropathy and testicular atrophy. The testicular toxicity is separate from its neurotoxicity. /The metabolite, 2,5-hexanedione (HD)/ produces gonadal toxicity by altering testicular tubulin. The HD testicular toxicity results from alterations in Sertoli cell microtubules and the altered microtubules result from pyrole-dependent cross-linking. HD toxicity is slow in onset. Initially, HD affects the cross-linking of cytoskeletal elements leading to altered protein secretions and trafficking in the Sertoli cell. Consequently, there is altered Sertoli cell-germ cell contacts and a loss of Sertoli cell paracrine support of the germ cells.
2,5-Hexanedione is the toxic metabolite resulting from oxidation of /n-hexane./ ... Exposure to 2,5-hexanedione or its precursors results in a slowly progressive peripheral polyneuropathy and testicular injury. The chemical basis of the injury involves reaction of 2,5-hexanedione with protein amines, such as the epsilon-amine of lysine, to form pyrroles which further react to form protein-protein crosslinks. The target cell of injury in the testis is the supportive cell in the seminiferous epithelium, the Sertoli cell. A major function of the Sertoli cell is to nurture the dependent germ cell population by secreting seminiferous tubule fluid. 2,5-Hexanedione-induced crosslinking of the microtubule subunit protein, tubulin, leads to altered Sertoli cell microtubule-dependent transport and deficient formation of seminiferous tubule fluid, compromising germ cell viability.
n-Hexane's metabolism to 2,5-hexanedione decreases phosphorylation of neurofilaments, which destroys the normal cytoskeletal matrix. Neurofilament proteins are then transported down the axon where they accumulate, crosslink, and produce the giant axonal swelling that characterizes this axonopathy.

Vapor Pressure

120 mm Hg at 68 °F ; 180 mm Hg at 77° F (NTP, 1992)
151.29 mmHg
153 mm Hg at 25 °C
Vapor pressure, kPa at 20 °C: 17
124 mmHg

Pictograms

Health Hazard Environmental Hazard Flammable Irritant

Flammable;Irritant;Health Hazard;Environmental Hazard

Impurities

The isomers most commonly accompanying it are 2-methylpentane, 3-methylpentane, 2,3-dimethylbutane and 2,2-dimethylbutane.

Other CAS

110-54-3
68476-44-8
68956-52-5
92112-69-1

Associated Chemicals

2,5-Hexanedione;110-13-4

Wikipedia

Hexane

Biological Half Life

9.00 Days

Use Classification

Chemical Classes -> Hydrocarbons (contain hydrogen and carbon atoms), Volatile organic compounds
Hazardous Air Pollutants (HAPs)
Fatty Acyls [FA] -> Hydrocarbons [FA11]
Fire Hazards -> Flammable - 3rd degree

Methods of Manufacturing

n-Hexane can be isolated from suitable sources (e.g., light gasoline or BTX /benzene, toluene, and xylene/ raffinates) by superfractionation, or by molecular sieve separation.

General Manufacturing Information

All other basic organic chemical manufacturing
All other chemical product and preparation manufacturing
All other petroleum and coal products manufacturing
Construction
Food, beverage, and tobacco product manufacturing
Laboratory use
NAICS Code 322220 - Paper Bag and Coated and Treated Paper Manufacturing
Paint and coating manufacturing
Petrochemical manufacturing
Petroleum lubricating oil and grease manufacturing
Petroleum refineries
Pharmaceutical and medicine manufacturing
Plastic material and resin manufacturing
Services
Transportation equipment manufacturing
Wholesale and retail trade
Hexane: ACTIVE
Aliphatic Hydrocarbons, 1991 Production and Sales: hexane 1.72X10+8 kg in sales. /from table/

Analytic Laboratory Methods

Method: NIOSH 1500; Procedure: gas chromatography, flame ionization detector; Analyte: n-hexane; Matrix: air; Detection Limit: 0.4 ug/sample.
Method: NIOSH 3800, Issue 1; Procedure: extractive fourier transform infrared (FTIR) spectrometry; Analyte: n-hexane; Matrix: ambient air and combustion gas mixtures; Detection Limit: 0.10 ppm at 10-meter absorption pathlength.
Method: OSHA 07; Procedure: gas chromatography with flame ionization detector; Analyte: n-hexane; Matrix: air; Detection Limit: not provided.

Storage Conditions

Drums should be stored in a well-ventilated area in fire-resistant containers. Metal containers should be electrically-grounded, when liquid is being transferred.
Safe Storage: Fireproof. Separated from strong oxidants. Well closed.

Interactions

To study the protective effects of garlic oil (GO) on the peripheral nerve injuries induced by n-hexane. Male Wistar rats were randomly divided into four groups (10 rats in each group): the control, the n-hexane treatment (2000 mg/kg), the low dose GO, and the high dose GO groups. The rats in the low and high doses of GO groups were pretreated with GO (40 and 80 mg/kg) before exposure to n-hexane (2000 mg/ kg), while the animals of the n-hexane treatment group were given normal saline and then 2000 mg/ kg n-hexane. The rats were exposed to GO and n-hexane 6 times a week for 10 weeks. The gait scores and staying time on the rotating rod for all rats were detected every two weeks. The rats were sacrificed at the end of ten weeks, then the levels of alcohol dehydrogenase (ADH), maleic dialdehyde (MDA), reduced glutathione (GSH), glutathione peroxidase (GSH-Px), total antioxidation capacity (T-AOC) and the ability of inhibition of OH in livers were examined. The gait scores increased significantly and the time staying on the rotating rod obviously decreased in rats of n-hexane treatment group, as compared with control group (P < 0.05 or P < 0.01). In the hepatic tissues of n-hexane group, the levels of MDA and ADH significantly increased, the activities of GSH-Px, T-AOC and the ability of inhibition of OH obviously decreased, as compared to control group (P < 0.05 or P < 0.01). In 2 GO groups, the gait scores and the staying time on the rotating rod were significantly improved, the levels of MDA and ADH significantly decreased, the activities of GSH-Px, T-AOC and the ability of inhibition of OH obviously increased, as compared with n-hexane group (P < 0.05 or P < 0.01). ADH could play an important role in the protective effects induced by garlic oil on the peripheral nerve injuries produced by n-hexane.
Four separate groups of 5 rats each were exposed to 1000 ppm n-hexane, 1000 ppm n-hexane plus 1000 ppm toluene, 1000 ppm n-hexane plus 1000 ppm methyl ethyl ketone (MEK), or fresh air. Distributions of n-hexane metabolites in the mixed exposure group were ... similar to that of an n-hexane-alone group. The amount of metabolites decreased to approximately 1/6 of that in the n-hexane group by co-exposure with toluene and to approximately 1/4 by co-exposure with MEK. Toluene decr the neurotoxicity of n-hexane by the inhibition of n-hexane metabolism.
Toluene at 1000 ppm exerted an antagonistic effect on n-hexane neurotoxicity in rats exposed to 1000 ppm n-hexane 12 hr/day for 16 wk. While 1000 ppm n-hexane considerably impaired the function of peripheral nerves, as measured by nerve conduction velocities in the rat tail, the combined exposure resulted in only slight impairment.
n-Hexane ... potentiates chloroform toxicity.
For more Interactions (Complete) data for N-HEXANE (6 total), please visit the HSDB record page.

Dates

Last modified: 08-15-2023
Kamata et al. Efficient stereo- and regioselective hydroxylation of alkanes catalysed by a bulky polyoxometalate. Nature Chemistry, doi: 10.1038/nchem.648, published online 2 May 2010 http://www.nature.com/nchem

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